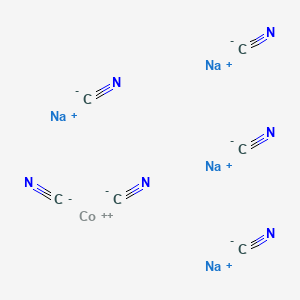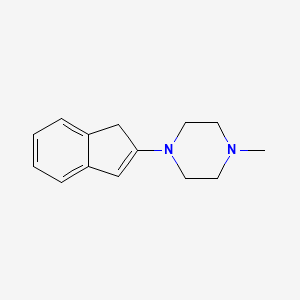
Pisiferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pisiferol is a naturally occurring diterpenoid compound that has been isolated from various plant species It is known for its complex structure and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pisiferol involves multiple steps, starting from abieta-8,11,13-trien-6-one. The key steps include:
Oxidation and Cleavage: The intermediate is treated with lead tetraacetate and iodine, followed by ether cleavage using acetic p-toluenesulfonic anhydride.
Hydrogenation and Reduction: Catalytic hydrogenation and further reduction with lithium aluminium hydride yield abieta-8,11,13-trien-20-ol.
Acetylation and Acylation: Acetylation of the alcohols and subsequent Friedel-Crafts acylation with acetyl chloride in the presence of anhydrous aluminium chloride produce 20-acetoxy-12-acetylabieta-8,11,13-triene.
Final Steps: Oxidation with m-chloroperbenzoic acid and reduction with lithium aluminium hydride lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex synthesis and the need for specialized reagents and conditions. Most production methods are confined to laboratory-scale synthesis for research purposes.
Chemical Reactions Analysis
Types of Reactions
Pisiferol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using Jones reagent to form pisiferal.
Reduction: Reduction reactions using lithium aluminium hydride are crucial in the synthesis of this compound.
Substitution: Ether cleavage and acetylation are examples of substitution reactions involved in its synthesis.
Common Reagents and Conditions
Lithium Aluminium Hydride: Used for reduction reactions.
Lead Tetraacetate and Iodine: Used for oxidation and cleavage reactions.
Acetic p-Toluenesulfonic Anhydride: Used for ether cleavage.
Anhydrous Aluminium Chloride: Used in Friedel-Crafts acylation.
m-Chloroperbenzoic Acid: Used for oxidation reactions.
Major Products Formed
Pisiferal: Formed by the oxidation of this compound using Jones reagent.
Abieta-8,11,13-trien-20-ol: An intermediate in the synthesis of this compound.
Scientific Research Applications
Pisiferol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a bioactive compound.
Chemical Synthesis: This compound serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Mechanism of Action
The mechanism of action of pisiferol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects through modulation of signaling pathways involved in inflammation and cell proliferation . Further research is needed to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Pisiferal: An oxidized form of pisiferol with similar biological activities.
Pisiferin: A related compound with a similar structure but different functional groups.
Methyl Pisiferate: A derivative of this compound used in various chemical studies.
Uniqueness
This compound is unique due to its complex structure and the specific synthetic routes required for its production. Its biological activities and potential therapeutic applications also distinguish it from other similar compounds.
Properties
CAS No. |
24035-36-7 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(4bR,8aS)-4b-(hydroxymethyl)-8,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C20H30O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-11,13,18,21-22H,5-9,12H2,1-4H3/t18-,20-/m0/s1 |
InChI Key |
NKGGFTFDYGTUSL-ICSRJNTNSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


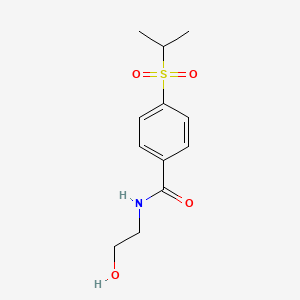
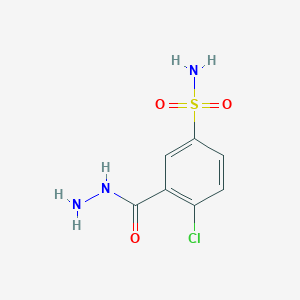
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
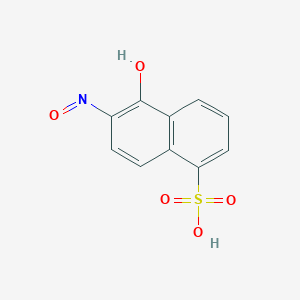
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)

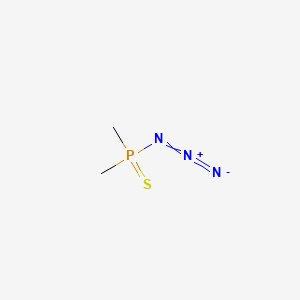

![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
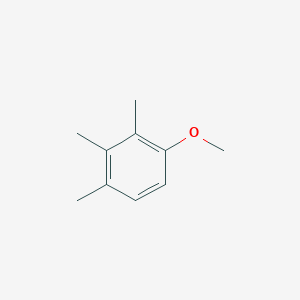

![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
